7,8-Dimethylquinoline

説明

7,8-Dimethylquinoline is a specific non-extracting reagent for lanthanide ions at pH below 11. It is useful for the extraction of Al 3+ metal ions and the transition metal ions at ordinary pH conditions .

Synthesis Analysis

The methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized . The review highlights the advances in this area over the past 15 years. Particular attention is focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .

Molecular Structure Analysis

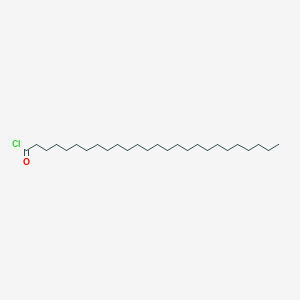

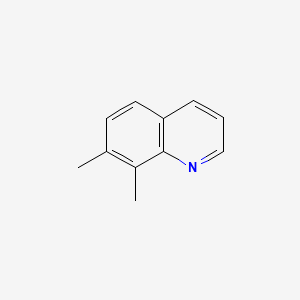

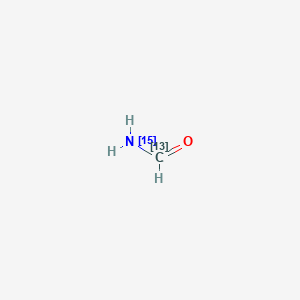

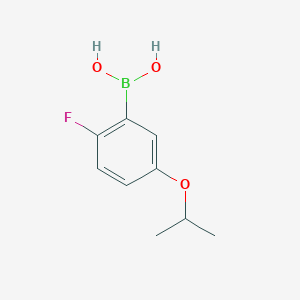

The molecular formula of 7,8-Dimethylquinoline is C11H11N . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .

Chemical Reactions Analysis

The compound 7,8-dimethylquinoline-2,4-diol was reacted with hydrazine hydrate to give 4-hydrazinyl-7,8-dimethylquinolin-2-ol. The compound was then reacted with different heterocyclic aldehydes, isocyanates or isothiocyanates and pentane-2,4-dione to convert into Schiff’s bases, urea or thiourea derivatives .

Physical And Chemical Properties Analysis

The physical form of 7,8-Dimethylquinoline is liquid . It has a density of 1.1±0.1 g/cm3, boiling point of 262.0±9.0 °C at 760 mmHg, vapour pressure of 0.0±0.5 mmHg at 25°C, enthalpy of vaporization of 48.0±3.0 kJ/mol, flash point of 106.5±11.3 °C, index of refraction of 1.611, molar refractivity of 51.8±0.3 cm3 .

科学的研究の応用

Medicinal Chemistry

Quinoline motifs, which include 7,8-Dimethylquinoline, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .

Anticancer Activity

Quinoline derivatives have been found to exhibit anticancer activity . This makes 7,8-Dimethylquinoline a potential candidate for the development of new anticancer drugs.

Antioxidant Activity

Quinoline derivatives, including 7,8-Dimethylquinoline, have shown antioxidant activity . This property could be harnessed in the development of drugs to combat oxidative stress-related diseases.

Anti-inflammatory Activity

Quinoline derivatives have demonstrated anti-inflammatory activity . Therefore, 7,8-Dimethylquinoline could potentially be used in the development of anti-inflammatory drugs.

Antimicrobial and Antifungal Agents

7,8-Dimethylquinoline derivatives have been synthesized as potential antimicrobial and antifungal agents . This suggests that 7,8-Dimethylquinoline could be used in the development of new antimicrobial and antifungal drugs.

Optical and Electronic Features

The structural, electronic, and optical features of quinoline derivatives, including 7,8-Dimethylquinoline, have been studied using density functional theory (DFT) . This suggests potential applications in the field of materials science and optoelectronics.

Antiviral and Antibacterial Activities

Substituted phenyl hydrazinecarbothioamides, which can be derived from 7,8-Dimethylquinoline, possess antiviral and antibacterial activities . This indicates that 7,8-Dimethylquinoline could be used in the development of new antiviral and antibacterial drugs.

Safety and Hazards

特性

IUPAC Name |

7,8-dimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-8-5-6-10-4-3-7-12-11(10)9(8)2/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUBHBRFJFJLNMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=CC=N2)C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00560770 | |

| Record name | 7,8-Dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00560770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,8-Dimethylquinoline | |

CAS RN |

20668-35-3 | |

| Record name | 7,8-Dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00560770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key structural features of 7,8-Dimethylquinoline derivatives?

A1: 7,8-Dimethylquinoline derivatives are characterized by a quinoline core structure with methyl substitutions at the 7th and 8th positions. The research highlights various derivatives, including:

Q2: What analytical techniques are typically employed to characterize these compounds?

A: The presented research primarily focuses on X-ray crystallography to elucidate the three-dimensional structures of these derivatives. This technique provides insights into bond lengths, angles, and intermolecular interactions within the crystal lattice. [, , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,8-dihydro-5H-imidazo[2,1-c][1,4]thiazine-3-carbaldehyde](/img/structure/B1340022.png)